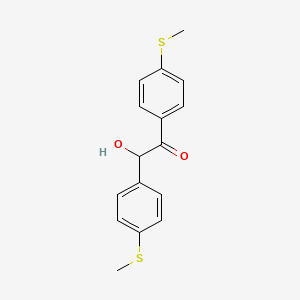
4,4'-DI(Methylthio)benzoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-DI(Methylthio)benzoin is an organic compound with the molecular formula C16H16O2S2 and a molecular weight of 304.43 g/mol It is characterized by the presence of two methylthio groups attached to the benzoin structure, which consists of a hydroxy ketone with two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-DI(Methylthio)benzoin typically involves the condensation of aromatic aldehydes in the presence of cyanide ions. One common method includes dissolving p-methyl benzaldehyde in absolute ethanol and refluxing the mixture with potassium cyanide (KCN) in water. The reaction mixture is then cooled, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for 4,4’-DI(Methylthio)benzoin are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-DI(Methylthio)benzoin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Benzoic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoin derivatives.
Applications De Recherche Scientifique
4,4’-DI(Methylthio)benzoin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-DI(Methylthio)benzoin involves its interaction with various molecular targets and pathways. The compound’s methylthio groups can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of bacterial growth or the modulation of enzymatic activity .
Comparaison Avec Des Composés Similaires
- 4,4’-Dichlorobenzoin
- 4,4’-Dibromobenzoin
- 4-Methylbenzoin
Comparison: 4,4’-DI(Methylthio)benzoin is unique due to the presence of methylthio groups, which impart distinct chemical properties compared to other benzoin derivatives. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
42445-18-1 |
|---|---|
Formule moléculaire |
C16H16O2S2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-hydroxy-1,2-bis(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2S2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 |
Clé InChI |
XWGRBLIDRXJFON-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



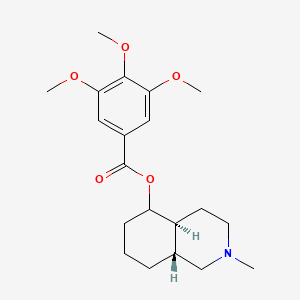
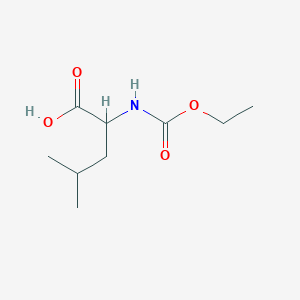
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

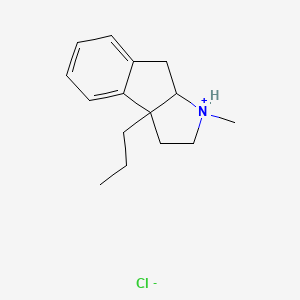
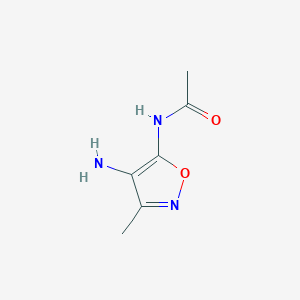
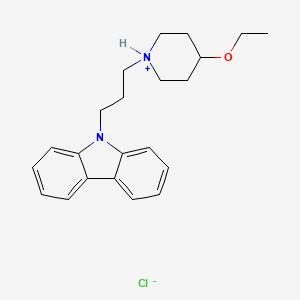
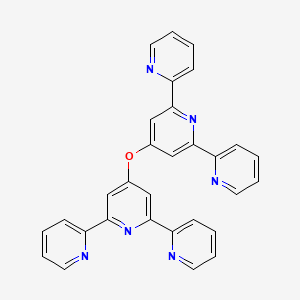

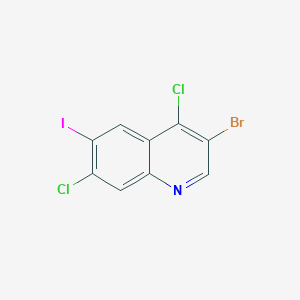


![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
